molecular formula C30H51NO B12401062 BChE-IN-9

BChE-IN-9

Cat. No.: B12401062
M. Wt: 441.7 g/mol
InChI Key: HFULOZRUEGOFNH-DWJKITPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BChE-IN-9 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer’s disease. Butyrylcholinesterase inhibitors like this compound are being studied for their ability to enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BChE-IN-9 involves multiple steps, starting from the structural optimization of a hit compound identified through virtual screening. The synthetic route typically includes the formation of a 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivative, followed by further modifications to enhance selectivity and potency . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the synthesis and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

BChE-IN-9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and selectivities. These derivatives are often tested for their efficacy as butyrylcholinesterase inhibitors.

Scientific Research Applications

BChE-IN-9 has several scientific research applications, including:

Mechanism of Action

BChE-IN-9 exerts its effects by selectively inhibiting butyrylcholinesterase. The compound binds to both the catalytic active site and the peripheral anionic site of the enzyme, preventing the hydrolysis of acetylcholine . This inhibition enhances cholinergic neurotransmission by increasing the availability of acetylcholine in the synaptic cleft. The molecular targets involved include the active site residues of butyrylcholinesterase, which are crucial for its enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to BChE-IN-9 include other butyrylcholinesterase inhibitors such as:

  • Rivastigmine
  • Donepezil
  • Galantamine

Uniqueness

This compound is unique in its high selectivity for butyrylcholinesterase over acetylcholinesterase, making it a valuable tool for studying the specific inhibition of butyrylcholinesterase. This selectivity is achieved through structural modifications that enhance binding affinity to the butyrylcholinesterase active site while minimizing interactions with acetylcholinesterase .

Properties

Molecular Formula

C30H51NO

Molecular Weight

441.7 g/mol

IUPAC Name

[(1R,2S,5S,8S,10R,14R,15R,21R)-1,2,5,8,15,20,20-heptamethyl-19-azapentacyclo[12.9.0.02,11.05,10.015,21]tricos-11-en-8-yl]methanol

InChI

InChI=1S/C30H51NO/c1-25(2)23-11-13-30(7)24(28(23,5)12-8-18-31-25)10-9-21-22-19-26(3,20-32)14-15-27(22,4)16-17-29(21,30)6/h9,22-24,31-32H,8,10-20H2,1-7H3/t22-,23-,24+,26-,27+,28-,29+,30+/m0/s1

InChI Key

HFULOZRUEGOFNH-DWJKITPBSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CCCNC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)CO

Canonical SMILES

CC1(C2CCC3(C(C2(CCCN1)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C

Origin of Product

United States

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